FXR agonist 5

Description

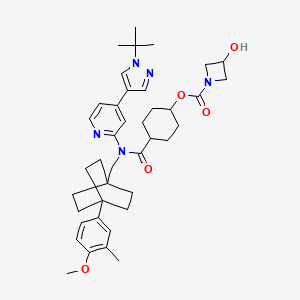

Structure

3D Structure

Properties

Molecular Formula |

C40H53N5O5 |

|---|---|

Molecular Weight |

683.9 g/mol |

IUPAC Name |

[4-[[4-(1-tert-butylpyrazol-4-yl)-2-pyridinyl]-[[4-(4-methoxy-3-methylphenyl)-1-bicyclo[2.2.2]octanyl]methyl]carbamoyl]cyclohexyl] 3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C40H53N5O5/c1-27-20-31(8-11-34(27)49-5)40-16-13-39(14-17-40,15-18-40)26-44(35-21-29(12-19-41-35)30-22-42-45(23-30)38(2,3)4)36(47)28-6-9-33(10-7-28)50-37(48)43-24-32(46)25-43/h8,11-12,19-23,28,32-33,46H,6-7,9-10,13-18,24-26H2,1-5H3 |

InChI Key |

OITRYZXBYGLFIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CCC(CC2)(CC3)CN(C4=NC=CC(=C4)C5=CN(N=C5)C(C)(C)C)C(=O)C6CCC(CC6)OC(=O)N7CC(C7)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Farnesoid X Receptor (FXR) Agonist-5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear hormone receptor, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a key therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides a comprehensive overview of the core mechanism of action of a representative FXR agonist, referred to herein as "FXR agonist 5." For the purposes of this guide, the well-characterized and clinically significant FXR agonist, Obeticholic Acid (OCA) , will be used as the exemplar. This document will detail the molecular interactions, downstream signaling cascades, and physiological effects of FXR activation by this agonist, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Molecular Mechanism of Action of this compound (Obeticholic Acid)

Obeticholic acid is a potent and selective agonist of the Farnesoid X Receptor (FXR).[1][2] It is a semi-synthetic bile acid analogue derived from the primary human bile acid, chenodeoxycholic acid (CDCA), with the addition of an ethyl group at the 6-alpha position. This structural modification makes OCA approximately 100-fold more potent than CDCA in activating FXR.[2][3]

The primary mechanism of action of OCA involves its direct binding to the ligand-binding domain (LBD) of FXR. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The agonist-bound FXR then forms a heterodimer with the Retinoid X Receptor (RXR).[4] This FXR/RXR heterodimer subsequently binds to specific DNA sequences known as FXR response elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.

Downstream Signaling Pathways

Activation of FXR by OCA initiates a complex signaling cascade that primarily regulates bile acid homeostasis, lipid metabolism, and glucose metabolism. The two key downstream pathways are the induction of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine.

-

Hepatic SHP Induction: In hepatocytes, the FXR/RXR heterodimer directly binds to the FXRE in the promoter of the NR0B2 gene, leading to the increased expression of the Small Heterodimer Partner (SHP). SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a transcriptional repressor by interacting with and inhibiting the activity of other nuclear receptors, most notably Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α). This inhibition leads to the downregulation of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.

-

Intestinal FGF19 Induction: In the enterocytes of the ileum, activation of FXR by OCA potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 is an endocrine hormone that travels through the portal circulation to the liver. In hepatocytes, FGF19 binds to its receptor complex, consisting of Fibroblast Growth Factor Receptor 4 (FGFR4) and β-Klotho. This binding activates a signaling cascade that also results in the potent repression of CYP7A1 transcription, providing a second, intestine-derived mechanism for the feedback inhibition of bile acid synthesis.

Quantitative Data on this compound (Obeticholic Acid) Activity

The following tables summarize the quantitative data on the potency and efficacy of Obeticholic Acid in activating FXR and modulating the expression of its key target genes.

| Parameter | Value | Species | Assay Type | Reference |

| EC50 | 0.15 µM | Human | Cell-based reporter assay | |

| Potency vs. CDCA | ~100-fold more potent | Human | Cell-based reporter assay |

Table 1: In Vitro Potency of Obeticholic Acid (OCA)

| Target Gene | Change in Expression | Fold/Percentage Change | Tissue/Cell Type | Treatment Conditions | Reference |

| SHP (NR0B2) | Increased | 3.7 ± 0.2-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |

| FGF19 | Increased | 735 ± 63-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |

| CYP7A1 | Decreased | 99% reduction | Sandwich-cultured human hepatocytes | 1 µM OCA | |

| BSEP (ABCB11) | Increased | 6.4 ± 0.8-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |

| OSTα (SLC51A) | Increased | 6.4 ± 0.2-fold | Sandwich-cultured human hepatocytes | 1 µM OCA | |

| OSTβ (SLC51B) | Increased | 42.9 ± 7.9-fold | Sandwich-cultured human hepatocytes | 1 µM OCA |

Table 2: Effect of Obeticholic Acid (OCA) on Target Gene Expression in Human Hepatocytes

| Biomarker | Change | Patient Population | Treatment Details | Reference |

| FGF19 | Increased | Patients with primary bile acid diarrhoea | 25 mg OCA daily for 2 weeks | |

| C4 (7α-hydroxy-4-cholesten-3-one) | Reduced | Patients with primary bile acid diarrhoea | 25 mg OCA daily for 2 weeks |

Table 3: Clinical Biomarker Modulation by Obeticholic Acid (OCA)

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Ligand Binding and Coactivator Recruitment

This assay is designed to measure the binding of an FXR agonist and the subsequent recruitment of a steroid receptor coactivator (SRC) peptide.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD) to an acceptor fluorophore (e.g., a dye-labeled biotinylated SRC peptide bound to streptavidin-XL665). Upon agonist binding to the FXR-LBD, a conformational change occurs, promoting the recruitment of the SRC peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the extent of coactivator recruitment.

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).

-

Dilute the GST-tagged FXR-LBD, terbium-labeled anti-GST antibody, biotinylated SRC peptide, and streptavidin-XL665 to their optimal concentrations in the assay buffer.

-

Prepare a serial dilution of the test compound (e.g., Obeticholic Acid) and a positive control (e.g., a known FXR agonist) in the assay buffer containing DMSO (final DMSO concentration should be ≤1%).

-

-

Assay Procedure:

-

Add a small volume of the test compound or control to the wells of a low-volume 384-well plate.

-

Add the GST-tagged FXR-LBD and allow it to incubate with the compound for a defined period (e.g., 30 minutes at room temperature).

-

Add a pre-mixed solution of the terbium-labeled anti-GST antibody, biotinylated SRC peptide, and streptavidin-XL665.

-

Incubate the plate for a specified time (e.g., 2 hours at room temperature), protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths: ~495 nm (for the terbium donor) and ~520 nm (for the acceptor).

-

The TR-FRET signal is typically expressed as the ratio of the acceptor emission to the donor emission.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the log of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Luciferase Reporter Gene Assay for FXR Transcriptional Activation

This cell-based assay measures the ability of a compound to activate the transcriptional activity of FXR.

Principle: Cells (e.g., HepG2 or HEK293T) are transiently transfected with two plasmids: an expression vector for human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE). If the test compound activates FXR, the FXR/RXR heterodimer will bind to the FXREs and drive the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.

Methodology:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate media and conditions.

-

Seed the cells into a 96-well plate.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After a recovery period post-transfection (e.g., 6 hours), replace the medium with fresh medium containing serial dilutions of the test compound or a vehicle control.

-

-

Luciferase Assay:

-

After an incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

-

If a Renilla luciferase plasmid was used for normalization, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Identification of FXR Binding Sites

This technique is used to identify the genome-wide binding sites of FXR in a given cell type or tissue.

Principle: Cells or tissues are treated with a cross-linking agent (e.g., formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced using next-generation sequencing. The resulting sequence reads are mapped to the genome to identify the regions where FXR was bound.

Methodology:

-

Cell/Tissue Cross-linking and Chromatin Preparation:

-

Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells/tissues and isolate the nuclei.

-

Sonicate the chromatin to shear the DNA into fragments of a desired size range (e.g., 200-600 bp).

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to FXR overnight at 4°C. A non-specific IgG antibody should be used as a negative control.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a next-generation sequencing platform.

-

Align the sequence reads to a reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched for FXR binding compared to the input or IgG control.

-

Perform motif analysis on the identified peaks to confirm the presence of FXREs.

-

Annotate the peaks to nearby genes to identify potential FXR target genes.

-

Visualizations

Signaling Pathways

Caption: this compound Signaling Pathway.

Experimental Workflows

Caption: Luciferase Reporter Assay Workflow.

Logical Relationships

Caption: Logical Flow of FXR Activation Effects.

Conclusion

This compound, exemplified by Obeticholic Acid, exerts its therapeutic effects through a well-defined mechanism of action centered on the activation of the Farnesoid X Receptor. By binding to and activating FXR, OCA initiates a cascade of transcriptional events that lead to the suppression of bile acid synthesis, enhancement of bile acid transport, and modulation of lipid and glucose metabolism. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of FXR agonists. The continued exploration of this signaling pathway holds significant promise for the development of novel treatments for a variety of metabolic and liver diseases.

References

- 1. The response of patients with bile acid diarrhoea to the farnesoid X receptor agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Obeticholic acid, a selective farnesoid X receptor agonist, regulates bile acid homeostasis in sandwich‐cultured human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Obeticholic acid? [synapse.patsnap.com]

The Structure-Activity Relationship of a Novel Pyrrole-Based FXR Agonist Series: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of farnesoid X receptor (FXR) agonists, exemplified by the lead compound 5. This document outlines the key structural modifications that influence agonist potency and selectivity, details the experimental protocols for characterization, and visualizes the underlying biological pathways and experimental workflows.

Introduction to FXR and Agonist 5

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] As a ligand-activated transcription factor, FXR is a promising therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH).[2] While several FXR agonists have been developed, the search for new chemotypes with improved efficacy and safety profiles is ongoing.

In 2010, a virtual screening campaign identified compound 5, a novel pyrrole-based molecule, as a dual agonist of FXR and peroxisome proliferator-activated receptor α (PPARα), with an EC50 of 13 µM for FXR.[2] The unique scaffold of compound 5, distinct from established FXR agonists like the steroidal obeticholic acid (OCA) and the non-steroidal GW4064, prompted extensive SAR studies to optimize its activity and selectivity.[2]

Structure-Activity Relationship (SAR) of the Pyrrole-Based Scaffold

Systematic chemical modifications of the lead compound 5 have elucidated key structural features that govern its FXR agonist activity. The core scaffold consists of a central pyrrole ring, a phenyl group attached to the pyrrole nitrogen, and an acidic side chain.

Modifications of the Phenyl Substituent

The nature and position of substituents on the phenyl ring significantly impact agonist potency.

-

Positional Importance: A methyl group at the para position of the phenyl ring (compound 8 ) retained weak agonist activity, while ortho and meta substitutions were detrimental, suggesting a preference for substitution at the 4-position.[2]

-

Electron-Withdrawing Groups: Replacing the para-methyl group with a trifluoromethyl group (compound 10 ) or a trifluoromethoxy group (compound 11 ) markedly enhanced potency, yielding EC50 values in the low micromolar range.

-

Bulky Substituents: The introduction of a bulky 4-tert-butyl group (compound 17 ) resulted in a favorable profile with an EC50 of 2.6 µM and a relative activation efficacy of 58%. A 4-phenoxy substituent (compound 15 ) also retained low-micromolar potency.

Modifications of the Acidic Side Chain

Alterations to the acidic side chain, which is crucial for interacting with the FXR ligand-binding domain, also modulate activity. The initial thiazolidinedione head group was replaced with other acidic moieties to explore their effects.

-

Acrylic Acid: Conversion to an acrylic acid side chain (compound 18 ) led to a significant increase in potency and selectivity, effectively eliminating the initial PPARα agonism.

-

Propionic Acid: Saturation of the acrylic acid double bond to a propionic acid derivative further refined the activity profile.

Quantitative SAR Data

The following tables summarize the in vitro activity of key compounds from this novel pyrrole-based series and compare them to established FXR agonists.

| Compound | R (Phenyl Substituent) | Acidic Head Group | FXR EC50 (µM) |

| 5 (Lead) | 4-biphenyl | Thiazolidinedione | 13 |

| 8 | 4-methyl | Thiazolidinedione | >25 |

| 10 | 4-trifluoromethyl | Thiazolidinedione | 2.6 |

| 11 | 4-trifluoromethoxy | Thiazolidinedione | 2.9 |

| 12 | 4-chloro | Thiazolidinedione | 3.5 |

| 14 | 4-morpholino | Thiazolidinedione | 1.0 |

| 15 | 4-phenoxy | Thiazolidinedione | 3.0 |

| 17 | 4-tert-butyl | Thiazolidinedione | 2.6 |

| 18 | 4-tert-butyl | Acrylic Acid | Not explicitly stated, but described as a potent and selective lead |

Table 1: Structure-Activity Relationship of Pyrrole-Based FXR Agonists.

| Compound | Class | FXR EC50 |

| Obeticholic Acid (OCA) | Steroidal | 99 nM (FRET assay) |

| GW4064 | Non-steroidal | 15-150 nM (cell-based assays) |

| Fexaramine | Non-steroidal | 25 nM (cell-based reporter assay) |

| WAY-362450 | Non-steroidal | 4 nM |

Table 2: Potency of Established FXR Agonists for Comparison.

Experimental Protocols

The characterization of this novel series of FXR agonists involves a cascade of in vitro and in vivo assays.

In Vitro Assays

This cell-based assay is a primary screening tool to determine the functional potency of the compounds as FXR agonists.

Objective: To measure the ability of a test compound to activate the transcription of a reporter gene under the control of an FXR-responsive element.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. The cells are transiently co-transfected with two plasmids: one expressing a hybrid receptor composed of the human FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). A third plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: Following transfection, the cells are treated with various concentrations of the test compounds. A known FXR agonist, such as GW4064 or OCA, is used as a positive control, and DMSO serves as the vehicle control.

-

Luciferase Assay: After a 22-24 hour incubation period, the cells are lysed, and the activity of firefly and Renilla luciferase is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The dose-response curves are then plotted, and the EC50 values are calculated using non-linear regression.

This biochemical assay assesses the direct binding of the agonist to the FXR LBD and its ability to recruit a coactivator peptide.

Objective: To quantify the ligand-dependent interaction between the FXR LBD and a coactivator peptide.

Methodology:

-

Assay Components: The assay typically includes a purified, tagged (e.g., GST-tagged) FXR LBD, a biotinylated coactivator peptide (e.g., from SRC-1), a terbium-labeled anti-GST antibody (donor fluorophore), and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2).

-

Assay Procedure: The components are mixed in a microplate well in the presence of varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for 1-4 hours to allow for binding equilibrium.

-

Signal Detection: The plate is read on a TR-FRET-compatible microplate reader. The donor fluorophore (terbium) is excited, and if the FXR LBD and the coactivator peptide are in close proximity due to agonist binding, energy is transferred to the acceptor fluorophore, which then emits light at a specific wavelength.

-

Data Analysis: The TR-FRET signal is calculated as the ratio of the acceptor to donor emission. Dose-response curves are generated to determine the EC50 values.

This assay is crucial for evaluating the potential toxicity of the compounds.

Objective: To assess the effect of the compounds on cell viability.

Methodology:

-

Cell Seeding: A suitable cell line (e.g., HepG2 human hepatoma cells) is seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

-

MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for 1.5-4 hours at 37°C, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Efficacy Model: Methionine and Choline-Deficient (MCD) Diet-Induced NASH in Mice

Objective: To evaluate the efficacy of the FXR agonists in a preclinical model of NASH.

Methodology:

-

Animal Model: C57BL/6J mice are fed an MCD diet to induce the key features of NASH, including steatosis, inflammation, and fibrosis.

-

Compound Administration: After a period of diet-induced disease development, the mice are treated with the test compounds, typically via oral gavage, for several weeks. A vehicle control group and a positive control group (e.g., treated with OCA) are included.

-

Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including:

-

Liver Histology: Liver tissue is collected, sectioned, and stained (e.g., with H&E for general morphology and Sirius Red for fibrosis) to evaluate the NAFLD Activity Score (NAS) and fibrosis stage.

-

Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and lipids are measured.

-

Gene Expression Analysis: The expression of FXR target genes (e.g., SHP, BSEP) and genes involved in fibrosis and inflammation is quantified in liver tissue using qRT-PCR.

-

Visualizations

FXR Signaling Pathway

Caption: FXR signaling pathway upon agonist binding.

Experimental Workflow for FXR Agonist Screening

Caption: A typical high-throughput screening workflow.

Conclusion

The systematic exploration of the structure-activity relationship of the novel pyrrole-based FXR agonist 5 has identified key chemical features that drive potency and selectivity. Modifications to the para-position of the phenyl ring and optimization of the acidic side chain have yielded compounds with significantly improved activity profiles over the initial lead. This in-depth understanding, coupled with robust in vitro and in vivo characterization, provides a strong foundation for the further development of this promising new chemotype for the treatment of metabolic diseases.

References

In-Depth Technical Guide: Binding Affinity of FXR Agonist 5 to the Farnesoid X Receptor (FXR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of a specific Farnesoid X Receptor (FXR) agonist, designated as compound 5 in the work of Helmstädter et al., 2021. This document details the quantitative binding data, the experimental protocols utilized for its determination, and relevant signaling pathways.

Quantitative Binding Affinity Data

The binding affinity of FXR agonist 5 has been characterized by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that induces a response halfway between the baseline and maximum response in a specific assay. The available quantitative data for this compound is summarized in the table below.

| Compound Name | Target | Assay Type | Reported Value (EC50) | Source |

| This compound | Farnesoid X Receptor (FXR) | Cell-Based Reporter Gene Assay | 13 µM | [Helmstädter et al., 2021] |

| This compound | Peroxisome Proliferator-Activated Receptor α (PPARα) | Cell-Based Reporter Gene Assay | 1.3 µM | [Helmstädter et al., 2021] |

Experimental Protocols

The determination of the EC50 value for this compound was achieved through a cell-based dual-luciferase reporter gene assay. The following is a detailed description of the likely methodology, based on standard practices and the information available in the source publication.

Dual-Luciferase Reporter Gene Assay for FXR Activation

This assay measures the ability of a compound to activate the Farnesoid X Receptor, which in turn drives the expression of a luciferase reporter gene.

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used for their high transfectability and low endogenous nuclear receptor expression.

Plasmids:

-

FXR Expression Vector: A mammalian expression vector containing the full-length coding sequence of human FXR.

-

RXRα Expression Vector: An expression vector for Retinoid X Receptor α (RXRα), the heterodimeric partner of FXR.

-

FXR-Responsive Reporter Vector: A luciferase reporter plasmid containing multiple copies of an FXR response element (FXRE) upstream of a minimal promoter driving the firefly luciferase gene.

-

Control Vector: A plasmid expressing Renilla luciferase, used to normalize for transfection efficiency and cell viability.

Procedure:

-

Cell Seeding: HEK293T cells are seeded into 96-well plates at a density that allows for optimal growth and transfection.

-

Transfection: The cells are co-transfected with the FXR expression vector, RXRα expression vector, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: Following an incubation period to allow for plasmid expression, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) as a positive control are also included.

-

Incubation: The treated cells are incubated for a period of 18-24 hours to allow for receptor activation and subsequent reporter gene expression.

-

Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system on a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The fold activation is calculated relative to the vehicle control. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. Upon activation by an agonist, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of transcription.

Caption: FXR Signaling Pathway Activation by an Agonist.

Experimental Workflow for Determining this compound Activity

The discovery and characterization of this compound involved a multi-step process, beginning with computational screening and culminating in experimental validation.

The Discovery and Synthesis of FXR Agonist 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent and selective FXR agonist, designated as compound 5, a novel bile acid derivative with a characteristic 6α-ethyl substitution.

Introduction to FXR and its Therapeutic Potential

FXR functions as an endogenous sensor for bile acids. Upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

-

Bile Acid Homeostasis: FXR activation inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This is primarily mediated through the induction of the small heterodimer partner (SHP).[1]

-

Lipid Metabolism: FXR plays a crucial role in regulating lipid metabolism by reducing triglyceride levels.[2] It achieves this by inhibiting the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor for lipogenic genes, and by promoting the clearance of triglycerides.[3]

-

Glucose Metabolism: Activation of FXR can improve insulin sensitivity and lower blood glucose levels by regulating genes involved in gluconeogenesis and glycolysis.[4]

Given its central role in these metabolic pathways, the development of potent and selective FXR agonists has been a major focus of drug discovery efforts.

Discovery of FXR Agonist 5

This compound was identified during a medicinal chemistry campaign aimed at optimizing the structure of chenodeoxycholic acid (CDCA), a natural FXR ligand. The key structural modification in compound 5 is the introduction of a 6α-ethyl group on the steroid nucleus. This modification was found to significantly enhance the agonist's potency and efficacy compared to both the endogenous ligand and other synthetic derivatives.

Structure-Activity Relationship

The development of this compound was guided by structure-activity relationship (SAR) studies, which highlighted the importance of the 6α-position for potent FXR activation. The 6α-ethyl group is believed to occupy a hydrophobic pocket within the ligand-binding domain of FXR, leading to a more stable and active conformation of the receptor.

Quantitative Data Summary

The following tables summarize the in vitro activity and comparative potency of this compound and related compounds.

| Compound | Structure | EC50 (μM)[5] | Efficacy (%) |

| This compound | 6α-ethyl-3α,7α-dihydroxy-5β-cholan-24-oic acid N-(2-hydroxyethyl)amide | 0.15 | 290 |

| Compound 4b | 3α,7α-dihydroxy-5β-cholan-24-oic acid N-(2-hydroxyethyl)amide | >10 | 100 |

| CDCA | Chenodeoxycholic acid | 10 | 100 |

| Obeticholic Acid (OCA) | 6α-ethyl-chenodeoxycholic acid | 0.099 | Full Agonist |

EC50 values represent the concentration of the compound required to elicit 50% of the maximal response. Efficacy is expressed as a percentage relative to the maximal response induced by a reference agonist (e.g., CDCA or LCA).

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, a representative synthetic route can be constructed based on the published synthesis of structurally similar 6α-ethyl-chenodeoxycholic acid derivatives. The synthesis involves the introduction of the 6α-ethyl group onto the chenodeoxycholic acid scaffold, followed by modification of the C-24 carboxylic acid to the desired N-(2-hydroxyethyl)amide.

Representative Synthetic Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocols

The biological activity of this compound was characterized using a combination of in vitro assays to determine its potency, efficacy, and mechanism of action.

LanthaScreen™ TR-FRET FXR Coactivator Assay

This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a key step in receptor activation.

Principle: The assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) system. The FXR-LBD is tagged with a terbium (Tb)-labeled antibody (donor), and the coactivator peptide is labeled with fluorescein (acceptor). Upon agonist-induced interaction, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, Tb-anti-GST antibody, fluorescein-labeled coactivator peptide, and GST-FXR-LBD protein stock solutions.

-

Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound) in DMSO, followed by dilution in the assay buffer.

-

Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

-

Reagent Addition: Add a mixture of GST-FXR-LBD and Tb-anti-GST antibody to the wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Add the fluorescein-labeled coactivator peptide.

-

Signal Measurement: Read the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine the EC50 value.

FXR Target Gene Expression in HepG2 Cells

This cell-based assay evaluates the ability of an FXR agonist to induce the expression of known FXR target genes, such as SHP.

Protocol Outline:

-

Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium.

-

Cell Seeding: Seed the HepG2 cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target gene (e.g., SHP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.

Signaling Pathway and Mechanism of Action

FXR activation by agonist 5 initiates a signaling cascade that leads to the regulation of target genes involved in lipid metabolism.

Caption: FXR signaling pathway in the regulation of lipid metabolism.

Upon binding of this compound, the activated FXR/RXR heterodimer translocates to the nucleus and binds to FXREs on target genes. This leads to the induction of SHP expression. The SHP protein, in turn, acts as a transcriptional repressor of SREBP-1c, a master regulator of genes involved in fatty acid and triglyceride synthesis (lipogenesis). By inhibiting SREBP-1c, FXR activation ultimately leads to a reduction in hepatic lipid accumulation.

Conclusion

This compound represents a significant advancement in the development of potent and selective modulators of the farnesoid X receptor. Its unique 6α-ethyl substitution confers superior in vitro activity, highlighting a key structural feature for enhancing FXR agonism. The detailed experimental protocols and an understanding of its mechanism of action provide a solid foundation for further preclinical and clinical investigation of this and similar compounds for the treatment of NASH and other metabolic diseases. While specific in vivo and pharmacokinetic data for compound 5 are not yet available, its promising in vitro profile suggests it warrants further investigation as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Farnesoid X Receptor (FXR) Agonists in Bile Acid Homeostasis: A Technical Guide

Disclaimer: The specific compound "FXR agonist 5" is not a recognized nomenclature in publicly available scientific literature. This guide will therefore focus on the well-characterized, first-in-class FXR agonist, Obeticholic Acid (OCA), and other key preclinical agonists to provide a comprehensive technical overview of the role of this class of molecules in bile acid homeostasis.

Executive Summary

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids, playing a pivotal role in their synthesis, transport, and overall homeostasis. Activation of FXR by endogenous or synthetic agonists initiates a complex signaling cascade that regulates the expression of numerous genes involved in maintaining the bile acid pool at a physiological level, thereby protecting the liver from cholestatic injury. This technical guide provides an in-depth analysis of the mechanism of action of FXR agonists, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of FXR in Bile Acid Homeostasis

FXR is highly expressed in enterohepatic tissues, including the liver and intestines. Its activation by bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural ligand, leads to the regulation of genes critical for bile acid homeostasis.[1][2]

Key Regulatory Actions of FXR Activation:

-

Inhibition of Bile Acid Synthesis: FXR activation suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][3] This occurs through two primary mechanisms:

-

Hepatic Pathway: In hepatocytes, FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that in turn inhibits the transcriptional activity of Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for CYP7A1 and CYP8B1 (sterol 12α-hydroxylase) gene expression.

-

Intestinal Pathway: In the ileum, FXR activation potently induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents).[1] FGF19 travels via the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes, activating a signaling cascade that represses CYP7A1 transcription.

-

-

Promotion of Bile Acid Efflux: FXR activation enhances the transport of bile acids out of hepatocytes and into the bile canaliculi by upregulating the expression of the Bile Salt Export Pump (BSEP; ABCB11). It also induces the expression of the multidrug resistance-associated protein 2 (MRP2) for the transport of conjugated bilirubin and other organic anions.

-

Regulation of Intestinal Bile Acid Transport: In enterocytes, FXR activation induces the expression of the Ileal Bile Acid-Binding Protein (IBABP), which facilitates the intracellular transport of bile acids. It also upregulates the Organic Solute Transporter α and β (OSTα/OSTβ), which are located on the basolateral membrane and are responsible for the efflux of bile acids into the portal circulation. Conversely, FXR activation leads to the repression of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), which is responsible for the uptake of bile acids from the intestinal lumen, thereby providing a negative feedback mechanism to limit intestinal bile acid reabsorption.

Quantitative Data on FXR Agonist Activity

The effects of FXR agonists on bile acid homeostasis have been quantified in numerous preclinical and clinical studies. The following tables summarize key data for Obeticholic Acid (OCA) and the preclinical tool compound GW4064.

Clinical Data: Obeticholic Acid (OCA)

| Parameter | Patient Population | Treatment | Result | Reference |

| Serum Alkaline Phosphatase (ALP) | Primary Biliary Cholangitis (PBC) | OCA 10 mg/day | -53.9% median reduction from baseline | |

| Serum 7α-hydroxy-4-cholesten-3-one (C4) | PBC and Nonalcoholic Steatohepatitis (NASH) | OCA 10 mg/day for 4 weeks | Significant reduction, confirming FXR activation | |

| Serum Fibroblast Growth Factor 19 (FGF19) | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Median increase from 133 pg/mL to 237 pg/mL (p=0.007) | |

| Total and LDL-Cholesterol | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Increased | |

| Triglycerides | Primary Bile Acid Diarrhea | OCA 25 mg/day for 2 weeks | Decreased |

Preclinical Data: GW4064 and WAY-362450

| Parameter | Animal Model | Treatment | Result | Reference |

| Hepatic Triglyceride and Free Fatty Acid Levels | Mice on a high-fat diet | GW4064 | Significant reduction | |

| Hepatic CD36 mRNA | Mice on a high-fat, high-cholesterol diet | GW4064 | 60% reduction | |

| Serum ALT and AST | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Significant decrease | |

| Hepatic Fibrosis | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Significant reduction | |

| Hepatic Expression of Fibrosis Markers | Mice with MCD diet-induced NASH | WAY-362450 (30 mg/kg) for 4 weeks | Reduction |

Experimental Protocols

In Vitro FXR Activation Assays

This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: A GST-tagged FXR-LBD is incubated with a biotinylated coactivator peptide (e.g., from SRC-1). A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated dye is the acceptor. Agonist binding to the FXR-LBD promotes the recruitment of the coactivator peptide, bringing the donor and acceptor into close proximity, resulting in a FRET signal.

Detailed Protocol:

-

Materials: GST-tagged FXR-LBD, biotinylated SRC-1 peptide, Tb-labeled anti-GST antibody, streptavidin-conjugated acceptor dye, assay buffer (e.g., HEPES-based buffer with 0.5 mM EDTA, 150 mM NaCl, and 0.005% Tween-20), test compounds, and a positive control (e.g., CDCA or GW4064).

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO. Further dilute in assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

-

In a 384-well white plate, add the test compound/controls.

-

Add a pre-mixed solution of GST-FXR-LBD and biotinylated SRC-1 peptide to each well.

-

Add a pre-mixed solution of Tb-anti-GST antibody and streptavidin-acceptor to each well.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor).

-

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

This assay measures the transcriptional activity of FXR in a cellular context.

Principle: A suitable cell line (e.g., HepG2 or HeLa) is transiently transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene downstream of FXR response elements (FXREs). A constitutively expressed reporter (e.g., Renilla luciferase or β-galactosidase) is co-transfected for normalization. Treatment with an FXR agonist leads to the activation of the reporter gene and the production of a measurable signal.

Detailed Protocol:

-

Materials: HeLa or HepG2 cells, cell culture medium (e.g., DMEM with 10% FCS), transfection reagent, FXR expression plasmid, FXRE-luciferase reporter plasmid, normalization plasmid (e.g., pCMV-β-gal or a Renilla luciferase vector), test compounds, and a positive control.

-

Procedure:

-

Seed cells in 96-well plates.

-

After 24 hours, transfect the cells with the plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After another 24 hours, replace the medium with a medium containing serial dilutions of the test compounds or controls.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the activities of both luciferases (or luciferase and β-galactosidase) using appropriate assay kits and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the activity of the internal control. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration to determine the EC50.

In Vivo Model: External Biliary Drainage (EBD) in Rats

This model is used to assess the ability of an FXR agonist to compensate for the loss of intestinal FXR signaling.

Principle: Surgical creation of an external biliary fistula in rats prevents the return of bile acids to the intestine, leading to a loss of intestinal FXR activation and subsequent upregulation of hepatic bile acid synthesis and liver injury. Administration of an FXR agonist can be evaluated for its ability to mitigate these effects.

Detailed Protocol:

-

Animals: Male Wistar rats.

-

Procedure:

-

Anesthetize the animals and perform a laparotomy.

-

Cannulate the common bile duct to divert bile flow externally. Sham-operated animals undergo the same surgical procedure without cannulation.

-

Administer the FXR agonist (e.g., INT-747, the preclinical equivalent of OCA, at 10 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage for a specified period (e.g., 7 days).

-

Monitor the animals for signs of distress and collect bile samples.

-

At the end of the study, collect blood and tissues (liver, ileum) for analysis.

-

-

Endpoints:

-

Serum Biochemistry: Measure levels of ALT, AST, alkaline phosphatase, and bilirubin.

-

Histology: Perform H&E and other relevant staining (e.g., for fibrosis) on liver sections.

-

Gene Expression Analysis (qPCR): Measure the mRNA levels of key FXR target genes in the liver (e.g., Cyp7a1, Shp, Bsep) and ileum (Fgf15, Ibabp, Ostα/β).

-

Mandatory Visualizations

Caption: FXR signaling pathway in bile acid homeostasis.

Caption: Experimental workflow for FXR agonist development.

Conclusion

FXR agonists represent a significant therapeutic strategy for managing cholestatic liver diseases and other metabolic disorders by restoring bile acid homeostasis. Through the potent activation of FXR, these compounds effectively suppress bile acid synthesis and promote their efflux, thereby mitigating the cytotoxic effects of elevated bile acid concentrations. The quantitative data from clinical trials with Obeticholic Acid and preclinical studies with other agonists provide robust evidence for their mechanism of action. The detailed experimental protocols outlined in this guide serve as a foundation for the continued research and development of novel FXR-targeting therapeutics.

References

The Multifaceted Role of Farnesoid X Receptor (FXR) Agonists in Cellular Metabolism: A Technical Overview

Introduction: Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a critical regulator of a diverse array of metabolic pathways. Its activation by endogenous bile acids or synthetic agonists triggers a cascade of transcriptional events that govern bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. This technical guide delves into the cellular pathways modulated by a representative FXR agonist, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action. For the purpose of this document, we will focus on the effects of potent, selective FXR agonists, drawing upon the extensive research conducted on compounds such as Obeticholic Acid (OCA) and GW4064.

Core Cellular Pathways Modulated by FXR Agonists

Activation of FXR orchestrates a complex network of signaling pathways, primarily impacting hepatic and intestinal cellular functions. The key pathways modulated include:

-

Bile Acid Metabolism: FXR is a central regulator of bile acid synthesis and transport. Upon activation, FXR induces the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that in turn inhibits the activity of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][2] In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), which travels to the liver to suppress CYP7A1 expression.[2][3][4] Furthermore, FXR upregulates the expression of the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2), transporters responsible for effluxing bile acids from hepatocytes, thereby protecting the liver from bile acid toxicity.

-

Lipid Metabolism: FXR agonists exert significant control over lipid homeostasis. They have been shown to reduce triglyceride levels by modulating the expression of genes involved in lipid synthesis and clearance. One key mechanism involves the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis. Additionally, FXR activation can influence cholesterol metabolism. While some studies in humanized mouse models have shown that FXR agonists can increase LDL cholesterol, potentially by reducing the expression of the LDL receptor (LDLR), other in vitro studies have suggested a potential for increased LDLR activity.

-

Glucose Metabolism: The influence of FXR extends to glucose homeostasis. FXR activation has been demonstrated to improve insulin sensitivity and reduce hepatic glucose production. This is achieved, in part, by repressing the expression of key gluconeogenic enzymes such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).

Quantitative Data on FXR Agonist-Modulated Gene Expression

The following table summarizes the typical changes in the expression of key target genes following treatment with an FXR agonist. The data is compiled from various in vivo and in vitro studies and represents a generalized response.

| Gene | Function | Organ | Change in Expression |

| SHP (Small Heterodimer Partner) | Inhibits bile acid synthesis | Liver, Intestine | ↑ |

| FGF19 (Fibroblast Growth Factor 19) | Inhibits bile acid synthesis | Intestine | ↑ |

| BSEP (Bile Salt Export Pump) | Bile acid efflux | Liver | ↑ |

| MRP2 (Multidrug Resistance-Associated Protein 2) | Bile acid and conjugate efflux | Liver | ↑ |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in bile acid synthesis | Liver | ↓ |

| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | Master regulator of lipogenesis | Liver | ↓ |

| PEPCK (Phosphoenolpyruvate Carboxykinase) | Key enzyme in gluconeogenesis | Liver | ↓ |

| G6Pase (Glucose-6-Phosphatase) | Key enzyme in gluconeogenesis | Liver | ↓ |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of FXR agonist activity. Below are outlines of key experimental protocols frequently employed in FXR research.

In Vitro FXR Activation Assay (Luciferase Reporter Assay)

-

Objective: To determine the potency and efficacy of a compound as an FXR agonist.

-

Methodology:

-

Cell Culture: Human embryonic kidney 293T (HEK293T) cells or other suitable cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with plasmids encoding the full-length human FXR, its heterodimeric partner Retinoid X Receptor (RXR), and a luciferase reporter gene under the control of an FXR response element (e.g., from the SHP promoter). A β-galactosidase expression vector is often co-transfected as an internal control for transfection efficiency.

-

Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound (FXR agonist) or a vehicle control for 24-48 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.

-

Data Analysis: Dose-response curves are generated, and EC50 values (the concentration at which 50% of the maximal response is observed) are calculated to determine the potency of the agonist.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Objective: To quantify the changes in mRNA levels of FXR target genes in response to agonist treatment.

-

Methodology:

-

Cell or Tissue Treatment: Primary hepatocytes, cell lines, or tissues from animals treated with the FXR agonist are harvested.

-

RNA Extraction: Total RNA is isolated using a suitable method (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with specific primers for the target genes (e.g., SHP, FGF19, CYP7A1) and a reference gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

-

Western Blotting for Protein Expression Analysis

-

Objective: To determine the effect of an FXR agonist on the protein levels of target genes.

-

Methodology:

-

Protein Extraction: Cells or tissues are lysed in a buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., SHP, BSEP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

-

Visualizing FXR-Modulated Cellular Pathways

The following diagrams illustrate the core signaling pathways influenced by FXR agonists.

Caption: FXR-mediated regulation of bile acid synthesis and transport.

References

- 1. What are FXR agonists and how do they work? [synapse.patsnap.com]

- 2. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 3. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the development of farnesoid X receptor agonists - Ali - Annals of Translational Medicine [atm.amegroups.org]

The Pharmacokinetics and Pharmacodynamics of FXR Agonist 5: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel, selective Farnesoid X Receptor (FXR) agonist, designated FXR Agonist 5. The information presented herein is a synthesized composite based on preclinical and early-phase clinical data from structurally related FXR agonists. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of FXR agonists for metabolic and cholestatic diseases.

Introduction to this compound

This compound is a potent, non-bile acid agonist of the Farnesoid X Receptor, a nuclear hormone receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[1][2] Activation of FXR has shown therapeutic potential in a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders.[1] this compound has been developed to provide a favorable safety and efficacy profile, with a focus on maximizing target engagement while minimizing off-target effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in early-phase human clinical trials. The compound exhibits properties suitable for once-daily oral dosing.

Table 1: Summary of Single Ascending Dose (SAD) Pharmacokinetics of this compound in Healthy Volunteers

| Dose Group | N | Cmax (ng/mL) | Tmax (hr) | AUC (0-inf) (ng*hr/mL) | T½ (hr) |

| 10 mg | 8 | 150 ± 35 | 4.0 | 1800 ± 450 | 18.5 |

| 30 mg | 8 | 480 ± 110 | 4.0 | 5900 ± 1300 | 20.1 |

| 100 mg | 8 | 1600 ± 380 | 3.5 | 21000 ± 5200 | 21.9 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; T½: Terminal half-life.

Table 2: Summary of Multiple Ascending Dose (MAD) Pharmacokinetics of this compound in Healthy Volunteers (Day 14)

| Dose Group (once daily) | N | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC (0-24) (ng*hr/mL) | Accumulation Ratio (Rac) |

| 10 mg | 6 | 180 ± 40 | 4.0 | 2200 ± 500 | 1.2 |

| 30 mg | 6 | 550 ± 120 | 4.0 | 6800 ± 1500 | 1.15 |

| 100 mg | 6 | 1900 ± 450 | 3.0 | 25000 ± 6000 | 1.2 |

Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to maximum plasma concentration at steady state; AUC(0-24): Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state; Rac: Accumulation ratio.

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its mechanism of action as an FXR agonist. The primary biomarker of target engagement is the induction of Fibroblast Growth Factor 19 (FGF19), a downstream target of FXR activation in the gut.

Table 3: Change from Baseline in FGF19 Levels Following Single and Multiple Doses of this compound

| Dose Group | Timepoint | Mean % Change in FGF19 from Baseline |

| 10 mg (SAD) | 24 hours post-dose | +150% |

| 30 mg (SAD) | 24 hours post-dose | +450% |

| 100 mg (SAD) | 24 hours post-dose | +1200% |

| 10 mg (MAD) | Day 14 | +200% |

| 30 mg (MAD) | Day 14 | +600% |

| 100 mg (MAD) | Day 14 | +1800% |

Experimental Protocols

Pharmacokinetic Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general procedure for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (a stable isotope-labeled analog of this compound).

- Vortex the mixture for 1 minute to precipitate proteins.

- Centrifuge the samples at 14,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube or 96-well plate for analysis.

2. LC-MS/MS System:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

- Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

4. Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

- Data Analysis: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Pharmacodynamic Analysis: FGF19 Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for the quantitative measurement of FGF19 in human serum or plasma.

1. Reagents and Materials:

- FGF19 ELISA kit (containing a pre-coated 96-well plate, detection antibody, streptavidin-HRP, standards, and buffers).

- Microplate reader capable of measuring absorbance at 450 nm.

2. Assay Procedure:

- Prepare standards and samples as per the kit instructions. Typically, a 2-fold dilution of serum or plasma samples in the provided assay buffer is required.[3]

- Add 100 µL of standards or diluted samples to each well of the pre-coated plate.

- Incubate for 1-2 hours at room temperature.

- Aspirate and wash the wells three times with the provided wash buffer.

- Add 100 µL of the biotinylated detection antibody to each well.

- Incubate for 1 hour at room temperature.

- Aspirate and wash the wells three times.

- Add 100 µL of streptavidin-HRP solution to each well.

- Incubate for 20-30 minutes at room temperature.

- Aspirate and wash the wells four times.

- Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

- Add 100 µL of stop solution to each well.

- Read the absorbance at 450 nm within 30 minutes.

3. Data Analysis:

- A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

- The concentration of FGF19 in the samples is determined by interpolating their absorbance values on the standard curve.

Visualizations

FXR Signaling Pathway

Caption: FXR Signaling Pathway Activation by this compound.

Experimental Workflow for a First-in-Human SAD/MAD Study

Caption: Clinical Trial Workflow for this compound.

Relationship between Pharmacokinetics and Pharmacodynamics

References

The Role of Farnesoid X Receptor (FXR) Agonist 5 in Nonalcoholic Steatohepatitis (NASH) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to progress to cirrhosis and hepatocellular carcinoma.[1] Currently, there are no FDA-approved therapies for NASH, highlighting a significant unmet medical need. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, as well as inflammatory and fibrotic pathways.[2][3] Consequently, FXR has emerged as a promising therapeutic target for NASH. This technical guide provides an in-depth overview of a representative FXR agonist, referred to herein as "FXR agonist 5" (using Obeticholic Acid (OCA) as a primary example), for NASH research. It summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to FXR and its Role in NASH

The farnesoid X receptor (FXR) is a ligand-activated transcription factor that plays a central role in maintaining metabolic homeostasis.[4] Endogenous bile acids are the natural ligands for FXR.[3] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

-

Bile Acid Homeostasis: FXR activation in the liver inhibits the synthesis of bile acids from cholesterol by downregulating the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in this process. In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver and further suppresses CYP7A1 expression.

-

Lipid Metabolism: FXR activation has been shown to reduce triglyceride levels by inhibiting lipogenesis and promoting fatty acid oxidation.

-

Glucose Metabolism: FXR plays a role in regulating glucose homeostasis, and its activation can improve insulin sensitivity.

-

Inflammation and Fibrosis: FXR activation exhibits anti-inflammatory effects by antagonizing the NF-κB signaling pathway. Furthermore, preclinical studies have demonstrated that FXR activation can reduce liver fibrosis.

Given its pleiotropic effects on key pathological pathways in NASH, the development of potent and selective FXR agonists has been a major focus of drug discovery efforts.

Quantitative Data on this compound (Obeticholic Acid) in NASH

Obeticholic acid (OCA) is the most extensively studied FXR agonist for the treatment of NASH. The Phase 3 REGENERATE trial is a large, randomized, placebo-controlled study evaluating the efficacy and safety of OCA in patients with NASH and fibrosis.

Clinical Trial Data: The REGENERATE Study

Table 1: Efficacy of Obeticholic Acid (OCA) in the REGENERATE Trial (18-Month Interim Analysis)

| Endpoint | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) | p-value (vs. Placebo) |

| Fibrosis Improvement by ≥1 Stage with No Worsening of NASH | 12% | 18% | 23% | 0.0002 (for 25 mg) |

| NASH Resolution with No Worsening of Fibrosis | 8% | 11% | 12% | Not Statistically Significant |

Data from the 18-month interim analysis of the REGENERATE trial.

A subsequent analysis of the REGENERATE trial with a larger safety database and longer follow-up confirmed the anti-fibrotic effect of OCA. In this analysis, 22.4% of patients receiving OCA 25 mg achieved at least one stage of fibrosis improvement with no worsening of NASH at 18 months, compared to 9.6% of patients on placebo (p<0.0001).

Table 2: Safety Profile of Obeticholic Acid (OCA) in the REGENERATE Trial

| Adverse Event | Placebo | OCA 10 mg | OCA 25 mg |

| Pruritus | 19% | 28% | 51% |

| Serious Adverse Events | 11% | 11% | 14% |

Data from the 18-month interim analysis of the REGENERATE trial. Pruritus was the most common adverse event and was generally mild to moderate in severity. The incidence of gallbladder- and gallstone-related treatment-emergent adverse events was higher in the OCA groups compared to placebo.

Preclinical Data

Numerous preclinical studies have demonstrated the beneficial effects of FXR agonists in various animal models of NASH.

Table 3: Representative Preclinical Efficacy of FXR Agonists in NASH Models

| FXR Agonist | Animal Model | Key Findings |

| HPG-1860 | High-fat diet and CCl4-induced NASH mouse models | Dose-dependent reduction in ALT, AST, and NAFLD Activity Score (NAS). Complete clearance of steatosis at 10 mg/kg. |

| LJP305 | High-fat/NASH diet-induced mouse model | Resolution of established NASH with fibrosis. |

| Obeticholic Acid (OCA) | Methionine and choline-deficient (MCD) diet-fed mice | Reduced liver inflammation and fibrosis. |

Experimental Protocols for Evaluating FXR Agonists

In Vitro Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to quantify the interaction between an FXR agonist, the FXR protein, and a coactivator peptide.

Principle: This homogeneous assay measures the binding of the FXR ligand-binding domain (LBD) to a biotinylated steroid receptor coactivator-1 (SRC-1) peptide. An agonist induces a conformational change in the FXR-LBD, promoting its interaction with the coactivator. A terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, binding to a GST-tagged FXR-LBD. A dye-labeled acceptor binds to the biotinylated SRC-1. When the FXR-LBD and SRC-1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Protocol Outline:

-

Reagent Preparation: Prepare assay buffer, GST-FXR-LBD, Biotin-SRC-1 peptide, Tb-labeled anti-GST antibody, and the dye-labeled acceptor. Prepare serial dilutions of the test FXR agonist and a positive control (e.g., Chenodeoxycholic acid - CDCA).

-

Assay Plate Setup: Add assay buffer, GST-FXR-LBD, and Biotin-SRC-1 to the wells of a 384-well plate.

-

Compound Addition: Add the test FXR agonist or control to the respective wells.

-

Detection Reagent Addition: Add the Tb-labeled anti-GST antibody and dye-labeled acceptor mixture to all wells.

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Signal Detection: Read the TR-FRET signal on a compatible plate reader.

Quantitative real-time PCR (qPCR) is used to measure the change in mRNA expression of known FXR target genes in response to agonist treatment in a relevant cell line (e.g., HepG2).

Protocol Outline:

-

Cell Culture and Treatment: Culture HepG2 cells to ~80% confluency. Treat cells with the FXR agonist or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for FXR target genes (e.g., SHP, BSEP, FGF19, OSTα), and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

In Vivo Models

Several diet-induced models are used to replicate the features of human NASH in rodents.

-

Methionine and Choline-Deficient (MCD) Diet: This model rapidly induces steatohepatitis, inflammation, and fibrosis. However, it is associated with weight loss, which is not typical of human NASH.

-

Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD): This model also induces NASH with fibrosis but with less severe weight loss compared to the MCD diet.

Protocol Outline (CDAHFD Model):

-

Animal Acclimation: Acclimate male C57BL/6J mice for one week.

-

Diet Induction: Feed mice the CDAHFD (e.g., 60 kcal% fat, 0.1% methionine) for a period of 6-14 weeks to induce NASH and fibrosis. A control group is fed a standard chow diet.

-

FXR Agonist Treatment: Administer the FXR agonist or vehicle control daily via oral gavage for the desired treatment duration (e.g., 4-8 weeks).

-

Monitoring: Monitor body weight and food intake throughout the study.

-

Sample Collection: At the end of the study, collect blood for biochemical analysis (e.g., ALT, AST) and harvest the liver for histological and gene expression analysis.

Histological assessment of liver biopsies remains the gold standard for diagnosing and staging NASH.

Protocol Outline:

-

Tissue Processing: Fix a portion of the liver in 10% neutral buffered formalin, process, and embed in paraffin.

-

Staining: Section the paraffin-embedded tissue and stain with:

-

Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocellular ballooning.

-

Sirius Red or Masson's Trichrome: For visualization and quantification of collagen deposition (fibrosis).

-

-

Scoring: A pathologist, blinded to the treatment groups, should score the liver sections using a validated scoring system, such as the NAFLD Activity Score (NAS) and the Fibrosis Staging system from the NASH Clinical Research Network (CRN).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in NASH

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of FXR Agonist 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Activated by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) to modulate the transcription of target genes.[1][2] This modulation plays a pivotal role in maintaining metabolic homeostasis. Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cholestasis, making FXR a promising therapeutic target.

FXR agonists are compounds that activate this receptor, offering potential therapeutic benefits. "FXR agonist 5" represents a novel experimental compound designed for high potency and selectivity. These application notes provide detailed protocols for characterizing the in vitro activity of this compound in cell culture models, enabling researchers to assess its efficacy and mechanism of action.

FXR Signaling Pathway

Upon activation by an agonist, FXR translocates to the nucleus and forms a heterodimer with RXR. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, initiating their transcription. Key target genes include Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.

Experimental Protocols

The following protocols are designed for the in vitro characterization of this compound. A general experimental workflow is presented below.

References

Application Notes and Protocols for Evaluating the Efficacy of FXR Agonist 5 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction